molecular formula C13H15N3O B7445851 N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)prop-2-enamide

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)prop-2-enamide

Cat. No.: B7445851
M. Wt: 229.28 g/mol
InChI Key: GUXSYJUUMAQAMV-UHFFFAOYSA-N
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Description

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)prop-2-enamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring.

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-3-12(17)14-7-6-11-9-16-8-4-5-10(2)13(16)15-11/h3-5,8-9H,1,6-7H2,2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXSYJUUMAQAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction typically proceeds under neutral or weak basic conditions at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The use of microwave-assisted synthesis can be scaled up to industrial levels, providing high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)prop-2-enamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylimidazo[1,2-a]pyridine
  • 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide
  • N-(pyridin-2-yl)amides

Uniqueness

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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